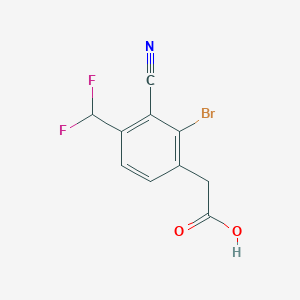

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid

説明

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid is a fluorinated phenylacetic acid derivative with a unique substitution pattern on its aromatic ring. The compound features a bromine atom at position 2, a cyano group at position 3, and a difluoromethyl group at position 4, attached to a phenylacetic acid backbone. This combination of electron-withdrawing substituents (Br, CN, CF₂H) is hypothesized to enhance its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.

特性

IUPAC Name |

2-[2-bromo-3-cyano-4-(difluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF2NO2/c11-9-5(3-8(15)16)1-2-6(10(12)13)7(9)4-14/h1-2,10H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUQWFVIQZPNQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CC(=O)O)Br)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of 2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid generally follows a multi-step approach:

- Starting materials: Typically commercially available substituted benzene derivatives or appropriately functionalized benzoic acids.

- Key transformations: Introduction of bromine, cyano, and difluoromethyl groups on the aromatic ring, followed by formation of the phenylacetic acid side chain.

- Reaction types: Electrophilic aromatic substitution (bromination), nucleophilic substitution or cyanation, difluoromethylation, and side chain functionalization (acetic acid moiety installation).

Bromination and Cyano Group Introduction

- Bromination: Selective bromination of a cyano- and difluoromethyl-substituted aromatic precursor is performed using bromine or brominating agents under inert atmosphere to avoid side reactions. Controlled temperature and stoichiometry are critical for regioselectivity and to prevent polybromination.

- Cyanation: Introduction of the cyano group can be achieved via nucleophilic substitution on halogenated aromatic precursors or via Sandmeyer-type reactions starting from amino or diazonium salts. Cyanation may also be performed on benzyl halides to form benzyl cyanides, which are then converted to phenylacetic acids by hydrolysis.

Difluoromethyl Group Installation

Formation of the Phenylacetic Acid Side Chain

- The phenylacetic acid moiety is commonly installed by:

- Hydrolysis of benzyl cyanides: Benzyl cyanides are hydrolyzed under acidic or basic conditions to yield phenylacetic acids.

- Palladium-catalyzed α-arylation: Advanced methods involve palladium-catalyzed α-arylation of aryl acetic acid derivatives with aryl halides, allowing for the introduction of aryl groups onto the acetic acid side chain with good yields and functional group tolerance.

Purification and Yield Optimization

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | Bromine or brominating agent, inert atmosphere | Controlled temp to avoid polybromination |

| 2 | Cyanation | Sandmeyer reaction or nucleophilic substitution | May start from halogenated precursors |

| 3 | Difluoromethylation | Difluoromethylating reagents or precursors | Positioning critical for regioselectivity |

| 4 | Side chain formation (phenylacetic acid) | Hydrolysis of benzyl cyanides (acidic/basic) or Pd-catalyzed α-arylation | Hydrolysis under reflux; Pd-catalysis for functionalized derivatives |

| 5 | Purification | Recrystallization, chromatography | Ensures high purity for research/industrial use |

Representative Research Findings and Examples

- Bromination and cyanation: In a related synthesis of 2-Bromo-4-cyano-6-(difluoromethyl)phenylacetic acid, bromination of 3-cyano-6-(difluoromethyl)benzoic acid under inert atmosphere gave high regioselectivity and yield.

- Hydrolysis of benzyl cyanides: Hydrolysis of 2-nitro-4-bromobenzyl cyanide under acidic reflux conditions yielded the corresponding phenylacetic acid with yields around 70-90%.

- Palladium-catalyzed α-arylation: Pd-catalyzed α-arylation of phenylacetic acid derivatives with aryl bromides under optimized conditions (e.g., toluene solvent, 80-110 °C, Pd(OAc)2 catalyst) achieved yields up to 95%, demonstrating a versatile method for introducing aryl groups on phenylacetic acids.

Notes on Industrial Scale Preparation

- Industrial synthesis typically involves continuous flow reactors for better control and scalability.

- Optimization of solvent choice, temperature, and catalyst loading are essential to maximize yield and purity.

- Purification often involves recrystallization from ethanol or chromatographic separation to meet research-grade standards.

化学反応の分析

Types of Reactions

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine or the bromine to a hydrogen atom.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons.

科学的研究の応用

Organic Synthesis

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid is extensively used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups facilitate the creation of complex molecules through various chemical reactions such as oxidation and reduction.

Biological Studies

The compound plays a significant role in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. The bromine, cyano, and difluoromethyl groups enhance its binding affinity to specific molecular targets, making it useful for investigating the mechanisms of action of different enzymes and receptors.

Specialty Chemicals

In industrial applications, this compound is employed in the production of specialty chemicals that possess unique properties. Its versatility allows for modifications that can lead to materials with tailored characteristics for specific applications.

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. The results demonstrated that modifications to the compound's structure could significantly alter its inhibitory potency, providing insights into the design of more effective enzyme inhibitors.

Case Study 2: Pharmaceutical Development

Research highlighted the use of this compound as an intermediate in synthesizing new anti-inflammatory drugs. The unique properties conferred by the difluoromethyl group were found to enhance the bioavailability of the resulting pharmaceuticals, leading to improved therapeutic outcomes.

作用機序

The mechanism of action of 2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine, cyano, and difluoromethyl groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Key Observations :

- All compounds exhibit compatibility with polar aprotic solvents (e.g., DMSO), critical for pharmacological formulation .

生物活性

2-Bromo-3-cyano-4-(difluoromethyl)phenylacetic acid (CAS No. 1805592-66-8) is a synthetic organic compound featuring a bromine atom, a cyano group, and a difluoromethyl group attached to a phenyl ring that connects to an acetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and agrochemical development, due to its potential biological activities.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Unique Features:

- Bromine (Br) : Enhances reactivity and provides a site for further functionalization.

- Cyano (C≡N) : Increases polarity and can influence interactions with biological targets.

- Difluoromethyl (CF2) : Modifies lipophilicity and may enhance binding affinity to targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The presence of the cyano and difluoromethyl groups significantly influences its binding affinity and selectivity. These interactions can modulate enzyme activity or receptor function, leading to various biological effects, including potential inhibition of certain enzymatic pathways .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

Case Studies and Research Findings

- Structure-Activity Relationship (SAR) Studies :

- Pharmaceutical Applications :

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C10H7BrF2N | Contains bromine, cyano, and difluoromethyl groups |

| 2-Bromo-3-cyano-6-(trifluoromethyl)phenylacetic acid | C10H7BrF3N | Similar structure but with trifluoromethyl instead of difluoromethyl |

| 2-Cyano-2-phenylacetic acid | C10H9N | Lacks halogenation, potentially less reactive |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。